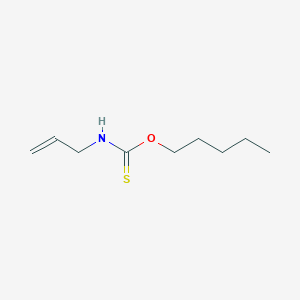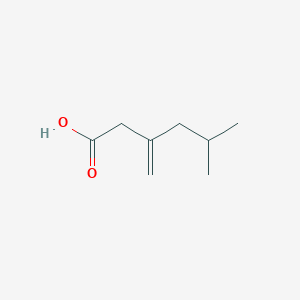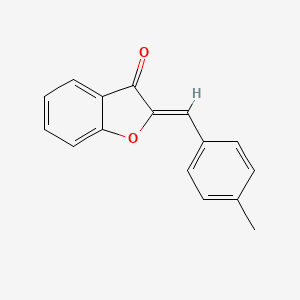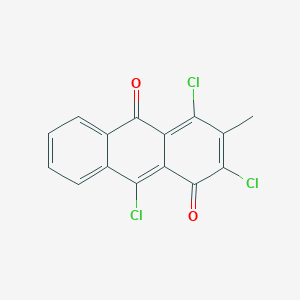
2,4,9-Trichloro-3-methylanthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,9-Trichloro-3-methylanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family It is characterized by the presence of three chlorine atoms and a methyl group attached to the anthracene-1,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloro-3-methylanthracene-1,10-dione typically involves the chlorination of 3-methylanthracene-1,10-dione. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,9-Trichloro-3-methylanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,9-Trichloro-3-methylanthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,9-Trichloro-3-methylanthracene-1,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rubianthraquinone: A hydroxyanthraquinone with similar structural features.
Rubiadin: Another dihydroxyanthraquinone with a methyl group at position 2.
Uniqueness
2,4,9-Trichloro-3-methylanthracene-1,10-dione is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to other anthraquinones. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
95683-93-5 |
|---|---|
Molecular Formula |
C15H7Cl3O2 |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
2,4,9-trichloro-3-methylanthracene-1,10-dione |
InChI |
InChI=1S/C15H7Cl3O2/c1-6-11(16)9-10(15(20)12(6)17)13(18)7-4-2-3-5-8(7)14(9)19/h2-5H,1H3 |
InChI Key |
PDACTTIJRMDVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C3=CC=CC=C3C(=O)C2=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


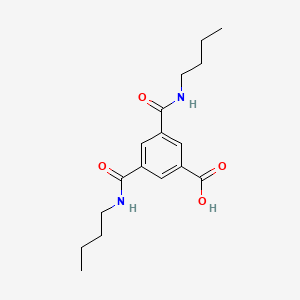
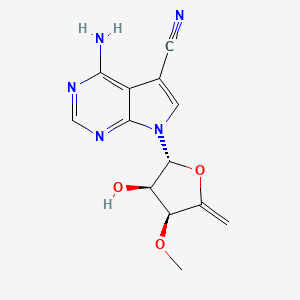
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

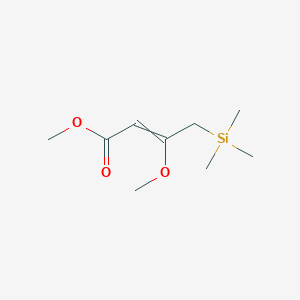
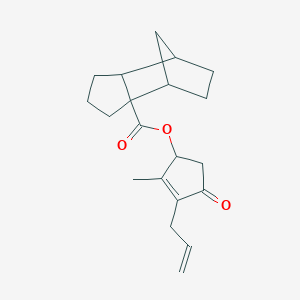
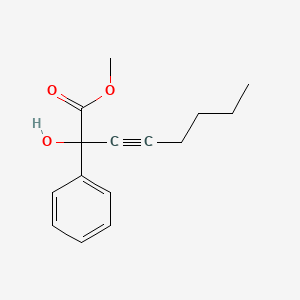
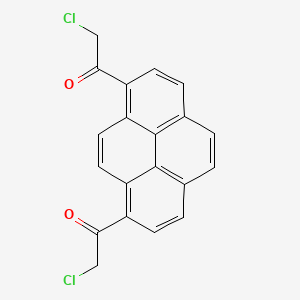

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
